molecular formula C15H10ClN3O3S2 B11692013 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11692013
M. Wt: 379.8 g/mol
InChI Key: AFXJIUGHCRWBPM-XFFZJAGNSA-N
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Preparation Methods

The synthesis of 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 2-aminothiazole . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and thiazole-containing molecules. For example:

Properties

Molecular Formula

C15H10ClN3O3S2

Molecular Weight

379.8 g/mol

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H10ClN3O3S2/c16-10-3-1-9(2-4-10)7-11-13(21)19(15(22)24-11)8-12(20)18-14-17-5-6-23-14/h1-7H,8H2,(H,17,18,20)/b11-7-

InChI Key

AFXJIUGHCRWBPM-XFFZJAGNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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